molecular formula C7H9NO2S B12880801 (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

Cat. No.: B12880801
M. Wt: 171.22 g/mol
InChI Key: KXWMUQKIMRRJOS-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of an α,β-unsaturated carbonyl compound with an ethylsulfanyl group and a nitrile oxide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-(methylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one
  • (4Z)-4-(ethylsulfanylmethylidene)-3-ethyl-1,2-oxazol-5-one
  • (4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-thiazol-5-one

Uniqueness

(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one is unique due to its specific substitution pattern and the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties compared to other oxazole derivatives.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

(4Z)-4-(ethylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C7H9NO2S/c1-3-11-4-6-5(2)8-10-7(6)9/h4H,3H2,1-2H3/b6-4-

InChI Key

KXWMUQKIMRRJOS-XQRVVYSFSA-N

Isomeric SMILES

CCS/C=C\1/C(=NOC1=O)C

Canonical SMILES

CCSC=C1C(=NOC1=O)C

Origin of Product

United States

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